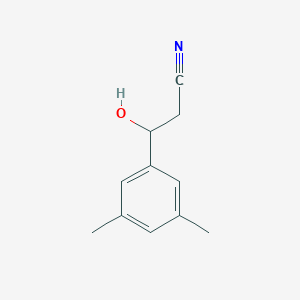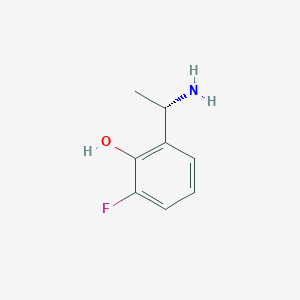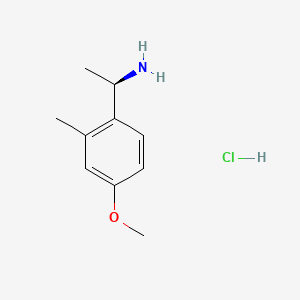![molecular formula C10H9NO3 B13651452 Ethyl furo[2,3-b]pyridine-3-carboxylate](/img/structure/B13651452.png)
Ethyl furo[2,3-b]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl furo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the class of furo[2,3-b]pyridines These compounds are characterized by a fused ring system consisting of a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl furo[2,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate, which undergoes successive deamination, hydrolysis, and decarboxylation . Another method involves starting with 5-nitrofuro[2,3-b]pyridine-2-carboxylic acid, followed by decarboxylation, reduction, and deamination reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl furo[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Ethyl furo[2,3-b]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl furo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound has been shown to disrupt key cellular signaling pathways by binding to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . This binding leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl furo[2,3-b]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Furo[2,3-b]pyrroles: These compounds share a similar fused ring system but differ in the position and nature of substituents.
Pyrazolopyridines: These compounds have a pyrazole ring fused to a pyridine ring and exhibit different biological activities.
Pyridine derivatives: Various pyridine derivatives with different substituents can exhibit a wide range of pharmacological properties.
The uniqueness of this compound lies in its specific ring structure and the presence of the ethyl ester group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
ethyl furo[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)8-6-14-9-7(8)4-3-5-11-9/h3-6H,2H2,1H3 |
InChI Key |
BCZPIPPZTDKDRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC2=C1C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[6-(Aminomethyl)-2-methyl-3-pyridinyl]ethanone](/img/structure/B13651384.png)


![7-Iodo-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13651413.png)


![18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13651433.png)





